Gliclazide Impurity D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gliclazide Impurity D, also known as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide, is a specified impurity of the oral hypoglycemic agent gliclazide. Gliclazide is used to treat type 2 diabetes mellitus by stimulating the pancreas to produce more insulin. Impurities like this compound are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product.

Mechanism of Action

Target of Action

Gliclazide Impurity D, like Gliclazide, primarily targets the β cell sulfonyl urea receptor (SUR1) . These receptors are located on the pancreatic beta-cells . The role of these receptors is crucial in the regulation of insulin secretion from the pancreas.

Mode of Action

This compound binds to the SUR1 receptor, which subsequently blocks the ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells .

Biochemical Pathways

The binding of this compound to the SUR1 receptor and the subsequent closure of the ATP sensitive potassium channels lead to the depolarization of the β cells . This depolarization stimulates the release of insulin from the pancreatic β cells . The increased insulin secretion then helps in the regulation of blood glucose levels.

Pharmacokinetics

Gliclazide is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary result of the action of this compound is the stimulation of insulin secretion from the pancreatic β cells . This increased insulin secretion helps in the regulation of blood glucose levels, thereby aiding in the management of type 2 diabetes mellitus .

Action Environment

The action of this compound, like Gliclazide, can be influenced by various environmental factors. For instance, the stability of Gliclazide and its impurities can be determined using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method . Furthermore, factors such as diet and activity levels can influence the risk of hypoglycemia associated with Gliclazide and potentially this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gliclazide Impurity D involves several steps. One method starts with the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate compound. This intermediate is then reacted with 1,2-cyclopentane dicarboxylic anhydride to produce another intermediate. Finally, this intermediate is reduced to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the impurity during production .

Chemical Reactions Analysis

Types of Reactions

Gliclazide Impurity D can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of different degradation products.

Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfonamides .

Scientific Research Applications

Gliclazide Impurity D is primarily used in pharmaceutical research to study the stability and degradation of gliclazide. It helps in understanding the impurity profile of the drug and ensuring its safety and efficacy. Additionally, it is used in the development and validation of analytical methods for the quantification of impurities in pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds

- Gliclazide Impurity A

- Gliclazide Impurity C

- Gliclazide Impurity F

Uniqueness

Gliclazide Impurity D is unique due to its specific chemical structure, which includes a hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide moiety. This structure differentiates it from other impurities and can influence its reactivity and interactions in pharmaceutical formulations .

Conclusion

This compound plays a crucial role in the pharmaceutical industry by helping to ensure the safety and efficacy of gliclazide. Understanding its synthesis, reactions, and applications is essential for the development of high-quality pharmaceutical products.

Properties

CAS No. |

1136426-19-1 |

|---|---|

Molecular Formula |

C15H20N2O3S |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

N-(4-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |

InChI |

InChI=1S/C15H20N2O3S/c1-11-5-7-14(8-6-11)21(19,20)16-15(18)17-9-12-3-2-4-13(12)10-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,16,18) |

InChI Key |

PKQBPWYWZYXMOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C2 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

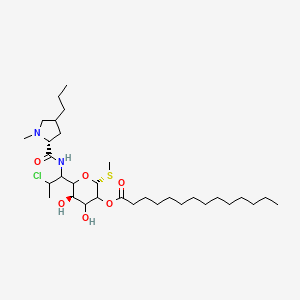

![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)

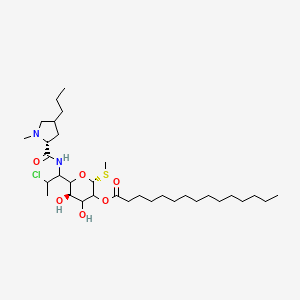

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

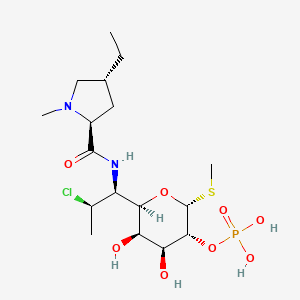

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)